Conformational Rigidity: Zero Rotatable Bonds
2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile possesses zero rotatable bonds, a property that distinguishes it from tetrahydrothiopyran derivatives bearing flexible substituents. In contrast, 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile contains one rotatable bond (C-O), while 1-(thian-4-yl)piperidine-4-carbonitrile contains multiple rotatable bonds due to its piperidine ring linkage . Rotatable bond count is a fundamental parameter in medicinal chemistry that inversely correlates with ligand efficiency and oral bioavailability potential in certain drug discovery contexts [1].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile: 1 rotatable bond; 1-(Thian-4-yl)piperidine-4-carbonitrile: multiple rotatable bonds (not quantitatively specified) |
| Quantified Difference | 0 vs. ≥1 rotatable bonds (target compound exhibits minimal conformational entropy) |
| Conditions | Computational molecular property calculation based on 2D molecular structure |
Why This Matters
Zero rotatable bonds confers a rigidified molecular scaffold that may enhance binding selectivity, reduce entropic penalty upon target engagement, and improve predictability in structure-based design applications compared to more flexible analogs.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. (Class-level inference reference). View Source
